molecular formula C25H13F2NO9 B13725692 Difluorocarboxyfluorescein NHS Ester, 6-isomer

Difluorocarboxyfluorescein NHS Ester, 6-isomer

Cat. No.: B13725692
M. Wt: 509.4 g/mol
InChI Key: AXNGAJYYONSYCY-UHFFFAOYSA-N
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Description

Difluorocarboxyfluorescein NHS Ester, 6-isomer, also known as Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer, is a fluorinated analog of fluorescein. This compound is amine-reactive and is widely used as a fluorescent dye for labeling proteins, peptides, and nucleotides. It offers greater photostability and a lower pKa compared to fluorescein, making its fluorescence essentially pH insensitive in the physiological pH range .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically requires the use of fluorinating agents and specific reaction conditions to ensure the selective introduction of fluorine atoms at the desired positions on the fluorescein molecule .

Industrial Production Methods

Industrial production of Difluorocarboxyfluorescein NHS Ester, 6-isomer involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the purification of the final product to remove any impurities and ensure consistency in the quality of the dye .

Chemical Reactions Analysis

Types of Reactions

Difluorocarboxyfluorescein NHS Ester, 6-isomer primarily undergoes substitution reactions due to its amine-reactive NHS ester group. This allows it to form stable amide bonds with primary amines present in proteins, peptides, and other biomolecules .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include primary amines, buffers to maintain physiological pH, and solvents such as DMSO and DMF. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond .

Major Products Formed

The major products formed from the reactions of this compound are fluorescently labeled biomolecules. These labeled compounds are used in various applications, including fluorescence microscopy, flow cytometry, and other fluorescence-based assays .

Scientific Research Applications

Difluorocarboxyfluorescein NHS Ester, 6-isomer has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Difluorocarboxyfluorescein NHS Ester, 6-isomer involves the formation of a stable amide bond with primary amines in biomolecules. This covalent attachment allows the fluorescent dye to be permanently linked to the target molecule, enabling its detection and visualization using fluorescence-based techniques. The compound’s fluorescence is pH insensitive in the physiological range, making it suitable for various biological applications .

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: A widely used fluorescent dye with a higher pKa and lower photostability compared to Difluorocarboxyfluorescein NHS Ester, 6-isomer.

    Alexa Fluor® 488: A bright, green fluorescence-emitting dye with similar spectral properties but different chemical structure.

    DyLight® 488: Another green fluorescent dye with high photostability and brightness.

Uniqueness

This compound stands out due to its greater photostability and lower pKa, making its fluorescence pH insensitive in the physiological range. This property enhances its performance in various biological and chemical applications, providing more reliable and consistent results .

Properties

Molecular Formula

C25H13F2NO9

Molecular Weight

509.4 g/mol

IUPAC Name

2-(2,7-difluoro-3-hydroxy-6-oxoxanthen-9-yl)-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoic acid

InChI

InChI=1S/C25H13F2NO9/c26-15-6-13-19(8-17(15)29)36-20-9-18(30)16(27)7-14(20)23(13)12-5-10(1-2-11(12)24(33)34)25(35)37-28-21(31)3-4-22(28)32/h1-2,5-9,29H,3-4H2,(H,33,34)

InChI Key

AXNGAJYYONSYCY-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)O)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)F)O)F

Origin of Product

United States

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